DPPF

Catalog No.
S648609
CAS No.
12150-46-8
M.F
C34H28FeP2
M. Wt
554.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DPPF

CAS Number

12150-46-8

Product Name

DPPF

IUPAC Name

bis(cyclopenta-1,4-dien-1-yl(diphenyl)phosphane);iron(2+)

Molecular Formula

C34H28FeP2

Molecular Weight

554.4 g/mol

InChI

InChI=1S/2C17H14P.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2*1-14H;/q2*-1;+2

InChI Key

KZPYGQFFRCFCPP-UHFFFAOYSA-N

SMILES

Array

Synonyms

Cyclopentadienyldiphenylphosphine; 1,1’-Ferrocendiylbis(diphenylphosphine); dppf;

Canonical SMILES

[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2]

The exact mass of the compound Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 238923. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Metallocenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,1'-Bis(diphenylphosphino)ferrocene (DPPF) is a bidentate phosphine ligand integral to homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEjc5xr_quzlEgdy9o4wkBZ_srwM8XByJNWfCmoAhNtHcFJg0R39m7PTPD7KiBYyHhMRvQ2ki7d5PXmvpa-2q4VO4i6xJ17C1Hjxqc47BzeMoqNL26BrHnZXigc4bOwqudpuQ%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHJtANcCJ9cjbvAsulU6SHPV7WQu5iYF_Afuq8W6C3eA9IkxkjOeHVIW6rXCS3yILxokN965LV2TNRcYHl6gfJnqx7pRGS35J0L3KXuYi5-w7szfC0OE-dYVc0ztySLcM2mB0HIVES4sQsipU2fj-k7aMIzb8e8EeTLsDwjgM6W)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHjF_Drh0rK-k94G87qQhnKw6YbfG-CR_pM0Jt-UGn0sTOBtCsjRk-l3bzXfMZ8bdqsX5yBDJMKSb9wJfE5OQ6TDAZwRw5Y2FedRUt2jkz1swhWcHOqxD9anH8UzTdlwTvaY6ns6FPueeq9Uv2_OdwuDKnwRmpJBLbPBh7hiRv9V7L9S6xwwqN_jNFD0_ELXXB5il7Jf62FY5d1DA9teg8mNyQaUyccE9vI0DUHQn43l0B5TNMdaQlGM6jS5g%3D%3D)] Its defining structural feature is the rigid ferrocene backbone, which imparts a large, well-defined P-Pd-P "bite angle" and unique redox activity not present in common alkyl- or aryl-bridged diphosphines.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEjc5xr_quzlEgdy9o4wkBZ_srwM8XByJNWfCmoAhNtHcFJg0R39m7PTPD7KiBYyHhMRvQ2ki7d5PXmvpa-2q4VO4i6xJ17C1Hjxqc47BzeMoqNL26BrHnZXigc4bOwqudpuQ%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGwb9xyq-tZy57IQhn16ZPWOFnI8zv0BF2veunOD_b-pePZ5HCRw0DsOK2pazQOSveKbgM79SaqKVKk47uxEmxYzthUTj0R3KeW1B2FiF9XRGfARpUR2YdTxjYeOv2DoGm2ZzToecHWLjoeaVzyoQZ-SVbJ2BvSdJohWcVzN7k6wjBNUs3a2zMc5w48c_ZrvzU4ObfKa_VlBr_X2kq4LZg%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEQs3P1AfZlcJd2su9m99IcKIi7R9EyTBCxmPwJ3XGq4IoHYrCB-pT0WJAfBUHOl8b_A8Ax7PqtwQ16OOa6LzVnTF6UsvzQDqmlzSzAQ9epUN-CZ8Dvp10LJ4AGgKB91IDAyC73l92nIZQsnzOP7UgD3Zz9aClyDh0VDgkz)] These properties are critical for catalyst stability, reaction efficiency, and broad substrate scope, making DPPF a standard choice for challenging synthetic transformations where simpler ligands may fail.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGwb9xyq-tZy57IQhn16ZPWOFnI8zv0BF2veunOD_b-pePZ5HCRw0DsOK2pazQOSveKbgM79SaqKVKk47uxEmxYzthUTj0R3KeW1B2FiF9XRGfARpUR2YdTxjYeOv2DoGm2ZzToecHWLjoeaVzyoQZ-SVbJ2BvSdJohWcVzN7k6wjBNUs3a2zMc5w48c_ZrvzU4ObfKa_VlBr_X2kq4LZg%3D)]

Substituting DPPF with more common or seemingly similar diphosphine ligands like 1,2-bis(diphenylphosphino)ethane (dppe) or 1,3-bis(diphenylphosphino)propane (dppp) often leads to process failure. These simpler ligands possess flexible alkyl backbones and smaller bite angles, which can result in lower reaction rates, catalyst decomposition, and significantly reduced yields, especially in sterically demanding couplings.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFTvfGfbgiHNeyTTNrkSfETzyDUPEr75t72-qil2h-5TUjHplk1_0PlQ2sQW1Jqe0AJxt-q3iB7z_fx_36nHIMBIpA6scbdzRjRtrpR_KwB7uMWlxVXWdjhDvXmwLXD12ZAy7eRtgzIqXuaUlmLdGkBhUTGHlQ7KouI-s6bGG053roWAPqE4jeVtNd7lfsEEGlx60H-M_jRGYqlffAR8C9aCdPdiLBxA_s4rPjvVddDpaDniIKPmxop)] The rigid ferrocene scaffold of DPPF provides a unique combination of steric bulk, a wide and flexible bite angle, and redox activity that stabilizes catalytic intermediates and promotes critical steps like reductive elimination.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEjc5xr_quzlEgdy9o4wkBZ_srwM8XByJNWfCmoAhNtHcFJg0R39m7PTPD7KiBYyHhMRvQ2ki7d5PXmvpa-2q4VO4i6xJ17C1Hjxqc47BzeMoqNL26BrHnZXigc4bOwqudpuQ%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEQs3P1AfZlcJd2su9m99IcKIi7R9EyTBCxmPwJ3XGq4IoHYrCB-pT0WJAfBUHOl8b_A8Ax7PqtwQ16OOa6LzVnTF6UsvzQDqmlzSzAQ9epUN-CZ8Dvp10LJ4AGgKB91IDAyC73l92nIZQsnzOP7UgD3Zz9aClyDh0VDgkz)] This structural rigidity and electronic functionality are not replicated by simple alkyl-bridged phosphines, making DPPF essential for reproducibility in established, high-performance catalytic systems.

Wider Natural Bite Angle Accelerates Reductive Elimination for Higher Throughput

The rigid ferrocene backbone of DPPF enforces a natural P-M-P bite angle of approximately 99°, significantly wider than that of flexible alkyl-bridged ligands like dppe (~86°) or dppp (~91°).[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQElj1Ei-6Iwh9gc2wC1Gswg7G-Q3WTpw0C6u0FbUWKHqp_NQfZFNTSgS8r-gf9EAva3xjIDzYZEdRTbTDjkKtOZjs3VzB75sJgdV_ZCeftjxWem5ak1pWuzZFrhnh-xjJsFBUyg5KDmr8J69rb0rePKv1Tc8OsV--RmG5qZ-88xBaUonsl89_rHDRxcf6N40_YKQOD8I9I%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG4Zz-sUX22b3hmsd0MWfvH7k9V8sjQPjuFIQf3w7MK_XCBzf8YWjrWlKSLWm6SmjDjKyaraXbxzul3cR3gSLrY1QKAGyjvHYcKL7ujVTuY04FSfSC5Ho4yNJjiOto36jB-PJAEB_wjm1TM4DJ8)] This wider angle geometry is closer to the preferred linear arrangement of a two-coordinate Pd(0) complex, which lowers the energy barrier for the product-forming reductive elimination step.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFTvfGfbgiHNeyTTNrkSfETzyDUPEr75t72-qil2h-5TUjHplk1_0PlQ2sQW1Jqe0AJxt-q3iB7z_fx_36nHIMBIpA6scbdzRjRtrpR_KwB7uMWlxVXWdjhDvXmwLXD12ZAy7eRtgzIqXuaUlmLdGkBhUTGHlQ7KouI-s6bGG053roWAPqE4jeVtNd7lfsEEGlx60H-M_jRGYqlffAR8C9aCdPdiLBxA_s4rPjvVddDpaDniIKPmxop)] In a direct comparison, a Pd(dppf) complex underwent rapid reductive elimination even at low temperatures, whereas a Pd(dppe) analog with a smaller bite angle required elevated temperatures to achieve the same transformation, demonstrating a clear kinetic advantage for DPPF.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFTvfGfbgiHNeyTTNrkSfETzyDUPEr75t72-qil2h-5TUjHplk1_0PlQ2sQW1Jqe0AJxt-q3iB7z_fx_36nHIMBIpA6scbdzRjRtrpR_KwB7uMWlxVXWdjhDvXmwLXD12ZAy7eRtgzIqXuaUlmLdGkBhUTGHlQ7KouI-s6bGG053roWAPqE4jeVtNd7lfsEEGlx60H-M_jRGYqlffAR8C9aCdPdiLBxA_s4rPjvVddDpaDniIKPmxop)]

Evidence DimensionNatural Bite Angle
Target Compound Data~99°
Comparator Or Baselinedppe: ~86°; dppp: ~91°
Quantified Difference13° wider than dppe; 8° wider than dppp
ConditionsCalculated via molecular mechanics and confirmed by X-ray crystallography of metal complexes.

A faster rate of reductive elimination directly translates to higher catalyst turnover, shorter reaction times, and increased process throughput in industrial and laboratory settings.

Superior Performance in Buchwald-Hartwig Amination over First-Generation Ligands

DPPF is considered a 'second-generation' ligand for Buchwald-Hartwig amination, offering significantly higher rates and yields compared to earlier monodentate phosphine ligands.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDYRgvnU3booSG3Rl4PwaVlbTvrNEGfmWWHXcG8Dd9fveHXXbPEMiHz9cWnkVUq7IVgPKT381RvLeTqMBE4A3J-4zqRAWuK76bIMDJ9sMEQVS70oUFoEaf0ItlZg7sZdNhlwuMYyKT6Ga6xaYI8Hqq1pbIYFWpgKS-8Wc%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF9gwR2V9k2IMmaztWHHjOE3-qQ24Lu6sG2Ind-KOisHIePwVkXjX8rZF4p9yzzDtSGpkdhjyAwJQVKgRvvWUth-IvKF0nQJkQWNLM-zt731TBkBM-PHNBUoS0-IAr1vQ8FrYbMeg%3D%3D)] Its development was a key step in expanding the reaction's scope to include less reactive primary amines.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDYRgvnU3booSG3Rl4PwaVlbTvrNEGfmWWHXcG8Dd9fveHXXbPEMiHz9cWnkVUq7IVgPKT381RvLeTqMBE4A3J-4zqRAWuK76bIMDJ9sMEQVS70oUFoEaf0ItlZg7sZdNhlwuMYyKT6Ga6xaYI8Hqq1pbIYFWpgKS-8Wc%3D)] The bidentate chelation of DPPF is believed to prevent the formation of inactive palladium iodide dimers, thereby maintaining a higher concentration of the active catalyst in the reaction cycle.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDYRgvnU3booSG3Rl4PwaVlbTvrNEGfmWWHXcG8Dd9fveHXXbPEMiHz9cWnkVUq7IVgPKT381RvLeTqMBE4A3J-4zqRAWuK76bIMDJ9sMEQVS70oUFoEaf0ItlZg7sZdNhlwuMYyKT6Ga6xaYI8Hqq1pbIYFWpgKS-8Wc%3D)] In a study focused on forming mixed secondary amines from aryl halides, reactions catalyzed by (DPPF)PdCl2 provided yields that were significantly improved over those using catalysts based on P(o-tolyl)3, a first-generation ligand.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF9gwR2V9k2IMmaztWHHjOE3-qQ24Lu6sG2Ind-KOisHIePwVkXjX8rZF4p9yzzDtSGpkdhjyAwJQVKgRvvWUth-IvKF0nQJkQWNLM-zt731TBkBM-PHNBUoS0-IAr1vQ8FrYbMeg%3D%3D)]

Evidence DimensionCatalyst Generation & Efficacy
Target Compound DataSecond-generation ligand enabling broader scope (incl. primary amines) and higher yields.
Comparator Or BaselineFirst-generation monodentate ligands (e.g., P(o-tolyl)3) with limited scope and lower efficiency.
Quantified DifferenceQualitatively provides higher rates and yields; enables reactions that fail with older ligands.
ConditionsPalladium-catalyzed amination of aryl halides.

For synthesizing complex arylamines, a common motif in pharmaceuticals, DPPF provides a more reliable, higher-yielding, and broader-scope solution than older, less efficient ligand systems.

Enhanced Thermal and Air Stability for Process Robustness and Handling

DPPF is an air-stable, crystalline solid with a high decomposition temperature (181-182 °C).[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEj6HoEdgJlHJgmC_4kUxMs9thQZNmt7oDoIHncRMVyPPvPAAUFn89iW1U6YxDr5ylO-XxP9UZMw8IOBF6MO8qPiWhF7ROlKjjBWhdUQ--nLDOs9nhzth0FixHblzVilee6N1d4DFpARLx925kqxTSh3zV1ZIxBTLOodyc71WHo11DZPKca4W-jDT0Z7iFFheWUwJFX5Q%3D%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH3BTUafla2RyO26lD-yIOwLQul1jkuNzcw3Njo5snwSYinLjiPTh0-91yOajwseRgSr--120fHJAyvcRkp_L-L-0dKKFGx3tOFSj2mob9QvvJIaQS-mrWzwJ4kI-nlBwlD_2ta7knK2QHnDU2xcQmzU8YGxAHqw7B4w_GJrmN87Q%3D%3D)] The resulting palladium precatalyst, [Pd(dppf)Cl2], is also known for its excellent air and thermal stability, with a melting/decomposition point of 266–283 °C.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEj6HoEdgJlHJgmC_4kUxMs9thQZNmt7oDoIHncRMVyPPvPAAUFn89iW1U6YxDr5ylO-XxP9UZMw8IOBF6MO8qPiWhF7ROlKjjBWhdUQ--nLDOs9nhzth0FixHblzVilee6N1d4DFpARLx925kqxTSh3zV1ZIxBTLOodyc71WHo11DZPKca4W-jDT0Z7iFFheWUwJFX5Q%3D%3D)][[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHKLZdgn3dLOaKTEunduYTVE4Wmy8YPWD9a4Ha0F5IaO6-ZOBEVEDk6yOi4zlw5mq1AX49PZDiDu7m6wDh62jFtjKxCC2cDAWHCN2t7W2DlO0Vrs1ckTXDkIZsPpuXGhjb60Z9Nre0oom6u4ogIXbDpzCJ8dQ%3D%3D)] This high stability contrasts with many other phosphine ligands and their metal complexes, which can be sensitive to air and moisture, requiring more stringent inert atmosphere handling. The robustness of DPPF and its palladium complexes simplifies storage, handling, and reaction setup, making it a more practical choice for both large-scale industrial processes and routine laboratory use.[[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGjDFl_WQuRKHXwfqdhtKvoygPV1-G1psiNDI2h-ozyk0t_36z4TJ43qzPJUQ00G-wDtwHlnFvnAiW9P1mIhJwq1qKxaomuiz5bsowrkGNipUgX740tHF61oGg8LQuzPv5U9mSVIDUksx1Q2nacmZgx5X6r6F0yVlcm_dQ7tvlmqa66XH4lVJgIuvpYxdfc_VRbEZE__v4FISUYwWk_s3Iw)]

Evidence DimensionDecomposition Temperature (Ligand)
Target Compound Data181-182 °C
Comparator Or BaselineMany other phosphine ligands are air-sensitive liquids or lower-melting solids requiring inert handling.
Quantified DifferenceHigh thermal stability and solid, air-stable nature.
ConditionsStandard atmospheric pressure.

High thermal and air stability reduces the need for specialized handling (e.g., gloveboxes), minimizes catalyst degradation during storage and use, and allows for reactions at higher temperatures, leading to more consistent and reproducible results.

High-Yield Synthesis of Sterically Hindered Biaryls and Heterocycles

When coupling sterically congested aryl halides or boronic acids, the wide bite angle of DPPF is critical. It facilitates the difficult reductive elimination step that is often the bottleneck with smaller ligands like dppe, enabling the synthesis of complex pharmaceutical intermediates and materials precursors with higher yields and purity.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFTvfGfbgiHNeyTTNrkSfETzyDUPEr75t72-qil2h-5TUjHplk1_0PlQ2sQW1Jqe0AJxt-q3iB7z_fx_36nHIMBIpA6scbdzRjRtrpR_KwB7uMWlxVXWdjhDvXmwLXD12ZAy7eRtgzIqXuaUlmLdGkBhUTGHlQ7KouI-s6bGG053roWAPqE4jeVtNd7lfsEEGlx60H-M_jRGYqlffAR8C9aCdPdiLBxA_s4rPjvVddDpaDniIKPmxop)]

Robust C-N Bond Formation in Process Development

For the synthesis of diverse arylamines, DPPF-based catalysts provide a reliable and high-yielding platform. Its proven effectiveness with a broad range of aryl halides and primary or secondary amines makes it a go-to ligand for process development, where reproducibility and broad functional group tolerance are paramount.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDYRgvnU3booSG3Rl4PwaVlbTvrNEGfmWWHXcG8Dd9fveHXXbPEMiHz9cWnkVUq7IVgPKT381RvLeTqMBE4A3J-4zqRAWuK76bIMDJ9sMEQVS70oUFoEaf0ItlZg7sZdNhlwuMYyKT6Ga6xaYI8Hqq1pbIYFWpgKS-8Wc%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF9gwR2V9k2IMmaztWHHjOE3-qQ24Lu6sG2Ind-KOisHIePwVkXjX8rZF4p9yzzDtSGpkdhjyAwJQVKgRvvWUth-IvKF0nQJkQWNLM-zt731TBkBM-PHNBUoS0-IAr1vQ8FrYbMeg%3D%3D)]

High-Temperature Catalytic Processes

The exceptional thermal stability of DPPF and its palladium complexes makes it suitable for reactions requiring high temperatures to overcome activation barriers. Unlike less stable ligand systems that might decompose, DPPF maintains its integrity, ensuring consistent catalytic activity throughout prolonged or high-temperature reaction cycles.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEj6HoEdgJlHJgmC_4kUxMs9thQZNmt7oDoIHncRMVyPPvPAAUFn89iW1U6YxDr5ylO-XxP9UZMw8IOBF6MO8qPiWhF7ROlKjjBWhdUQ--nLDOs9nhzth0FixHblzVilee6N1d4DFpARLx925kqxTSh3zV1ZIxBTLOodyc71WHo11DZPKca4W-jDT0Z7iFFheWUwJFX5Q%3D%3D)]

Hydrogen Bond Acceptor Count

2

Exact Mass

554.101560 Da

Monoisotopic Mass

554.101560 Da

Heavy Atom Count

37

UNII

L7Z23UWS3H

Wikipedia

1,1'-Bis(diphenylphosphino)ferrocene

Dates

Last modified: 04-14-2024

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